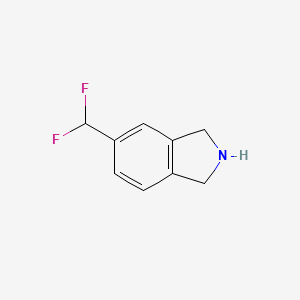
5-(Difluoromethyl)isoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)isoindoline is a chemical compound characterized by the presence of a difluoromethyl group attached to an isoindoline ring. The difluoromethyl group is known for enhancing the stability, lipophilicity, and biological activity of compounds, making this compound a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoindoline derivatives, including 5-(Difluoromethyl)isoindoline, can be achieved through various methods. One common approach involves the use of donor-acceptor cyclopropanes containing a bromomethyl group in the ortho position of the aromatic substituent. These cyclopropanes react with primary amines (such as anilines, benzylamines, and cycloalkylamines) under hydrogenolysis conditions at room temperature, leading to the formation of isoindoline derivatives . Another method involves cycloaddition reactions, such as the [3+2] cycloaddition of azides with benzyl bromides bearing α,β-unsaturated ketone moieties .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of environmentally friendly and cost-effective reagents, such as CF3SO2Na, has been explored for the synthesis of trifluoromethylated compounds under metal-free conditions . This approach not only ensures high yields but also minimizes the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)isoindoline undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the difluoromethyl group can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be facilitated by nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of isoindolinone derivatives, while reduction can yield fully saturated isoindoline compounds .
Scientific Research Applications
5-(Difluoromethyl)isoindoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)isoindoline involves its interaction with specific molecular targets and pathways. For instance, isoindoline derivatives have been shown to modulate dopamine receptors, which are involved in various neurological processes . The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its potential therapeutic effects. Additionally, the compound may inhibit the aggregation of β-amyloid proteins, suggesting a role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Isoindoline-1,3-dione: This compound shares the isoindoline core structure but has carbonyl groups at positions 1 and 3.
Trifluoromethylindoles: These compounds contain a trifluoromethyl group attached to an indole ring and are known for their bioactivity and use in medicinal chemistry.
Uniqueness: 5-(Difluoromethyl)isoindoline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity for biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9F2N |
|---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
5-(difluoromethyl)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H9F2N/c10-9(11)6-1-2-7-4-12-5-8(7)3-6/h1-3,9,12H,4-5H2 |
InChI Key |
ATEDVYHPRRWWSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


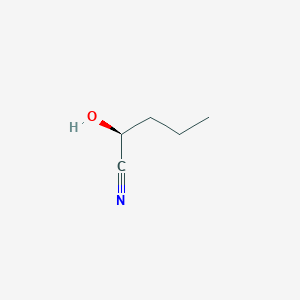
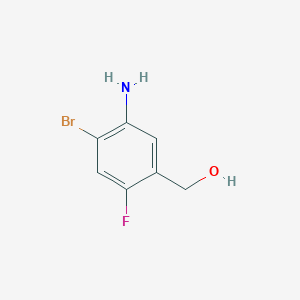
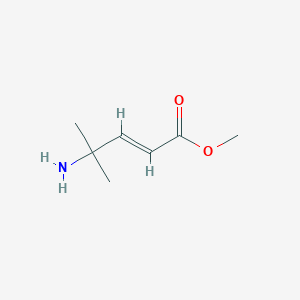
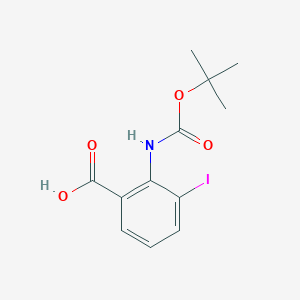
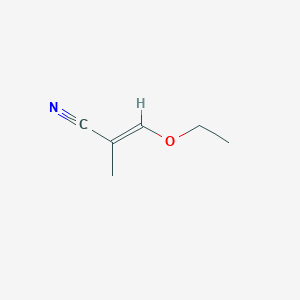
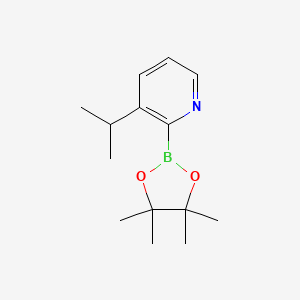
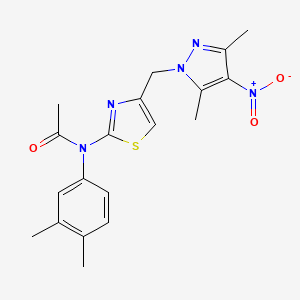
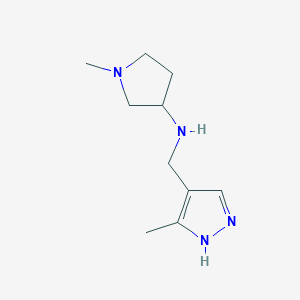
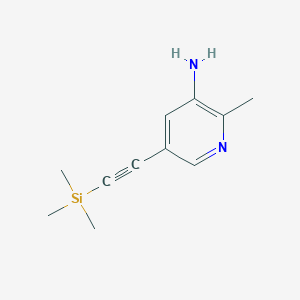
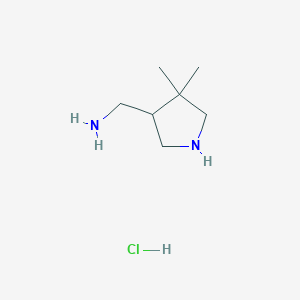
![5-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B12958516.png)
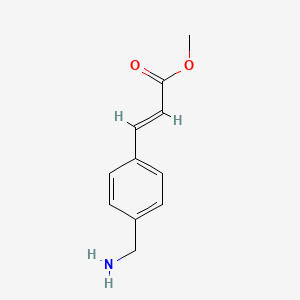
![(R)-6-(3-Methoxy-phenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B12958538.png)

